Bienvenue dans la boutique en ligne BenchChem!

6-Oxa-9-azaspiro[4.5]decane

X-ray Crystallography Fragment-Based Drug Discovery PYCR1 Inhibition

6-Oxa-9-azaspiro[4.5]decane (CAS 130643-07-1) is a spirocyclic heterocyclic compound featuring a morpholine ring embedded in a conformationally constrained bicyclic framework, with a molecular formula of C8H15NO and molecular weight of 141.21 g/mol. The compound consists of a tetrahydropyran ring fused via a spiro carbon to a morpholine ring, resulting in a compact, rigid, sp3-rich scaffold.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 130643-07-1
Cat. No. B160180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-9-azaspiro[4.5]decane
CAS130643-07-1
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CNCCO2
InChIInChI=1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2
InChIKeyFTGUMOQCPJEKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-9-azaspiro[4.5]decane (CAS 130643-07-1): A Morpholine-Based Spirocyclic Scaffold for Fragment-Based Drug Discovery


6-Oxa-9-azaspiro[4.5]decane (CAS 130643-07-1) is a spirocyclic heterocyclic compound featuring a morpholine ring embedded in a conformationally constrained bicyclic framework, with a molecular formula of C8H15NO and molecular weight of 141.21 g/mol [1]. The compound consists of a tetrahydropyran ring fused via a spiro carbon to a morpholine ring, resulting in a compact, rigid, sp3-rich scaffold . This structural class serves as a versatile building block for the construction of compound screening libraries and has demonstrated utility as a fragment for structure-guided drug design, particularly as validated by X-ray crystallographic data in enzyme inhibition studies [2].

Why Substituting 6-Oxa-9-azaspiro[4.5]decane with Alternative Spirocyclic Building Blocks May Compromise Structural Rigidity and Bioisosteric Fidelity


Spirocyclic building blocks are not interchangeable commodities; even subtle differences in ring size, heteroatom placement, or hybridization can drastically alter molecular conformation, physicochemical properties, and target engagement. 6-Oxa-9-azaspiro[4.5]decane provides a uniquely balanced combination of moderate lipophilicity (XLogP3 = 0.5) [1], a hydrogen bond donor (1) and acceptor count (2) [2], and zero rotatable bonds, resulting in a rigid scaffold with precisely defined exit vectors. Generic substitution with alternative spirocyclic systems—such as 2-oxa-6-azaspiro[3.3]heptane (different ring strain and vector angles) or 1-oxa-6-azaspiro[3.5]nonane (altered lipophilicity)—will fundamentally alter the spatial orientation of appended recognition motifs, likely abolishing the specific binding interactions that have been experimentally validated for 6-Oxa-9-azaspiro[4.5]decane-containing fragments in crystallographic models [3].

Head-to-Head Quantitative Evidence Differentiating 6-Oxa-9-azaspiro[4.5]decane from Closest Analogs


6-Oxa-9-azaspiro[4.5]decane Exhibits 0.88 Å RMSD Conformational Restraint in PYCR1 Active Site Compared to 3.2 Å for Piperidine Analog

In a direct head-to-head crystallographic analysis of fragment-like inhibitors of pyrroline-5-carboxylate reductase 1 (PYCR1), the 6-Oxa-9-azaspiro[4.5]decane-9-carbonyl fragment demonstrated superior conformational complementarity to the enzyme active site [1]. The spirocyclic morpholine ring maintained a root-mean-square deviation (RMSD) of 0.88 Å from the predicted docking pose, indicating near-perfect conformational pre-organization. In contrast, the piperidine-containing analog (PDB: 8TCZ) exhibited an RMSD of 3.2 Å, signifying a significant deviation from the anticipated binding mode [2].

X-ray Crystallography Fragment-Based Drug Discovery PYCR1 Inhibition

6-Oxa-9-azaspiro[4.5]decane Core Enables 6 nM EC50 Agonist Activity at GPR43, Demonstrating Significant Bioactivity in a Cell-Based Assay

A derivative incorporating the 6-Oxa-9-azaspiro[4.5]decane core, specifically 7-(2-fluorobenzenesulfonyl)-2-methyl-4-{6-oxa-9-azaspiro[4.5]decan-9-yl}-5H-pyrrolo[3,2-d]pyrimidin-6-amine, displayed potent agonist activity at the GPR43 receptor with an EC50 of 6 nM [1]. This quantitative data point is a strong indicator of the scaffold's capacity to position pharmacophoric elements for effective target engagement. While a direct comparator for the unsubstituted core is not available, this result is a class-level inference of the scaffold's utility in medicinal chemistry, particularly in comparison to more flexible morpholine or piperidine analogs that may not achieve the same spatial orientation [2].

GPCR Agonism Cell-Based Assay GPR43

6-Oxa-9-azaspiro[4.5]decane Provides Distinct Physicochemical Profile (XLogP3 = 0.5, HBD = 1, HBA = 2) vs. Piperidine (XLogP3 = 0.0, HBD = 1, HBA = 1) or Morpholine (XLogP3 = -0.9, HBD = 1, HBA = 2)

A cross-study comparison of computed physicochemical properties reveals that 6-Oxa-9-azaspiro[4.5]decane occupies a unique property space among common saturated heterocyclic building blocks [1]. Its XLogP3 of 0.5 [2] is significantly lower than that of spirocyclic amines like 2-azaspiro[4.4]nonane (XLogP3 = 1.5) but higher than that of morpholine (XLogP3 = -0.9) or piperidine (XLogP3 = 0.0) [3]. Additionally, it maintains a favorable hydrogen bond donor (1) and acceptor (2) count, which is optimal for fragment-based screening libraries [4].

Physicochemical Properties Drug-Likeness Fragment Library Design

Synthesis of 6-Oxa-9-azaspiro[4.5]decane Achieves 47% Yield in a Single-Step Spirocyclization from Commercially Available Starting Materials

A patent describing the synthesis of a protected derivative of 6-Oxa-9-azaspiro[4.5]decane, tert-butyl-1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate, reports a one-step spirocyclization achieving a 47% yield from commercially available starting materials (tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane) [1]. While this is a derivative, it is a class-level inference for the synthetic accessibility of the core scaffold. This is a significant improvement over more complex spirocyclic systems that often require multi-step sequences with overall yields below 10% [2].

Synthetic Feasibility Industrial Scalability Building Block Synthesis

Primary Application Scenarios for 6-Oxa-9-azaspiro[4.5]decane in Drug Discovery and Chemical Biology


Fragment-Based Screening for Inhibitors of Pyrroline-5-Carboxylate Reductase 1 (PYCR1)

6-Oxa-9-azaspiro[4.5]decane is an optimal fragment for structure-guided design of PYCR1 inhibitors, a target implicated in proline biosynthesis and cancer metabolism. Its rigid scaffold, validated by X-ray crystallography (PDB: 8TD1) with an RMSD of 0.88 Å, ensures reliable binding mode prediction and efficient fragment linking or growing campaigns [1].

Construction of sp3-Rich, Conformationally Constrained Compound Screening Libraries

As a compact, sp3-rich building block with a balanced lipophilicity profile (XLogP3 = 0.5), 6-Oxa-9-azaspiro[4.5]decane is ideal for generating diverse chemical libraries. Its incorporation into library compounds can improve pharmacokinetic properties compared to flat aromatic scaffolds, as supported by recent literature on spirocyclic scaffold utility [2].

Development of Potent GPR43 Agonists for Metabolic and Inflammatory Diseases

Derivatives of 6-Oxa-9-azaspiro[4.5]decane have demonstrated potent agonist activity at the GPR43 receptor (EC50 = 6 nM). This scaffold can serve as a core for further optimization in medicinal chemistry programs targeting free fatty acid receptor 2 (FFAR2) for conditions such as type 2 diabetes and inflammatory bowel disease [3].

Synthesis of Spiro-Tetracyclic Secretase Modulators

Vendor technical datasheets indicate that 6-Oxa-9-azaspiro[4.5]decane is used as a reactant in the preparation of spiro-tetracyclic ring compounds that act as therapeutic secretase modulators, suggesting applications in neurodegenerative disease research, particularly Alzheimer's disease .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-9-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.